Calcium nitrate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

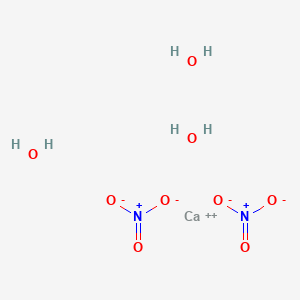

Calcium nitrate trihydrate, chemically represented as Ca(NO₃)₂·3H₂O, is an inorganic compound that appears as a colorless crystalline solid. It is highly soluble in water and is known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This compound is widely used in various industries, including agriculture, wastewater treatment, and construction, due to its versatile properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium nitrate trihydrate can be synthesized through several methods:

Reaction with Nitric Acid and Limestone: One common method involves reacting calcium carbonate (CaCO₃) with nitric acid (HNO₃). The reaction produces calcium nitrate, carbon dioxide, and water: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization with Ammonia: Another method involves neutralizing the resulting calcium nitrate solution with ammonia (NH₃) to produce this compound: [ \text{Ca(NO}_3)_2 + 2\text{NH}_3 + 6\text{H}_2\text{O} \rightarrow \text{Ca(NO}_3)_2·3\text{H}_2\text{O} + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Raw Material Preparation: Nitric acid and limestone are prepared and purified.

Reaction: The nitric acid reacts with limestone under controlled conditions to ensure optimal conversion to calcium nitrate.

Separation and Purification: The mixture is separated and purified to obtain high-quality this compound.

Análisis De Reacciones Químicas

Calcium nitrate trihydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3)_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \text{O}_2 ]

Reaction with Sodium Carbonate: It reacts with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium nitrate (NaNO₃): [ \text{Ca(NO}_3)_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]

Reaction with Ammonium Hydroxide: It reacts with ammonium hydroxide (NH₄OH) to form ammonium nitrate (NH₄NO₃) and calcium carbonate: [ \text{Ca(NO}_3)_2 + 2\text{NH}_4\text{OH} \rightarrow 2\text{NH}_4\text{NO}_3 + \text{CaCO}_3 ]

Aplicaciones Científicas De Investigación

Calcium nitrate trihydrate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other calcium compounds and as a reagent in various chemical reactions.

Biology: It serves as a nutrient source in hydroponic systems and plant growth studies.

Medicine: It is used in the formulation of certain medications and as a calcium supplement.

Industry: It is employed in the production of fertilizers, wastewater treatment, and as a set accelerator in concrete.

Mecanismo De Acción

The mechanism of action of calcium nitrate trihydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological and chemical processes, including:

Calcium Signaling: Calcium ions act as secondary messengers in cellular signaling pathways.

Nitrate Reduction: Nitrate ions undergo reduction to form nitrogen compounds, which are essential for plant growth.

Comparación Con Compuestos Similares

Calcium nitrate trihydrate can be compared with other similar compounds, such as:

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O): Similar in composition but contains an additional water molecule.

Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A mixed salt used primarily as a fertilizer.

Calcium Potassium Nitrate (Ca(NO₃)₂·KNO₃): Another mixed salt with applications in agriculture.

Uniqueness: this compound is unique due to its specific hydration state, which influences its solubility and hygroscopic properties. This makes it particularly suitable for applications requiring precise moisture control and solubility characteristics.

Propiedades

IUPAC Name |

calcium;dinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-29-2 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-BROMOBUTYRIC ACID, [1-14C]](/img/new.no-structure.jpg)

![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)